molecular formula C15H19N5O2 B2465411 4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878730-71-3

4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2465411
CAS No.: 878730-71-3
M. Wt: 301.35
InChI Key: RZZURCSTJLJKJX-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various alkyl and alkenyl substituents

Preparation Methods

The synthesis of 4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Scientific Research Applications

4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,7-dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-6-7-18-13(21)11-12(17(5)15(18)22)16-14-19(11)8-10(4)20(14)9(2)3/h6,8-9H,1,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZURCSTJLJKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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